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  • Product: 2-(4-Bromo-3-methoxyphenyl)acetic acid
  • CAS: 99548-57-9

Core Science & Biosynthesis

Foundational

Distinguishing Isomeric Precursors: A Technical Guide to 2-(4-bromo-3-methoxyphenyl)acetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and drug development, the precise positioning of functional groups on an ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and drug development, the precise positioning of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two critical isomeric building blocks: 2-(4-bromo-3-methoxyphenyl)acetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid. While sharing the same molecular formula and weight, the subtle difference in the substitution pattern on the phenyl ring dictates their synthetic accessibility and potential applications, particularly as precursors to complex bioactive molecules. This document will delve into their respective synthetic pathways, spectroscopic signatures, and the strategic implications of their isomeric differences in the context of medicinal chemistry.

Introduction: The Critical Role of Isomerism in Drug Design

Positional isomerism in substituted benzene derivatives is a fundamental concept that underpins structure-activity relationship (SAR) studies in drug discovery. The electronic and steric effects of substituents, and their interplay, govern how a molecule interacts with biological targets. The two title compounds, 2-(4-bromo-3-methoxyphenyl)acetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid, serve as exemplary cases. Both are valuable intermediates, yet their utility is dictated by the ortho- and para-directing effects of the methoxy group and the deactivating, yet ortho-, para-directing nature of the bromine atom, which influences their synthesis and subsequent chemical transformations.

Structural and Physicochemical Properties

The core difference between these two molecules lies in the placement of the bromo and methoxy substituents relative to the acetic acid moiety on the phenyl ring. This seemingly minor variation leads to distinct chemical environments for each atom, which is reflected in their physical and spectroscopic properties.

Property2-(4-bromo-3-methoxyphenyl)acetic acid2-(3-bromo-4-methoxyphenyl)acetic acid
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃
Molecular Weight 245.07 g/mol 245.07 g/mol
CAS Number 66916-99-2[1]774-81-2[2]
Melting Point 127-131 °C[1]113-114 °C (386.3–387.2 K)[3]
Appearance Cream-colored powder[1]White crystalline powder[3]

Synthesis Strategies: A Tale of Two Isomers

The synthetic routes to these isomeric acids are dictated by the directing effects of the substituents on the respective starting materials.

Synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid

This isomer is readily synthesized via regioselective bromination of the commercially available 4-methoxyphenylacetic acid.[3] The methoxy group at the para-position is a strong activating group and an ortho-, para-director. The carboxymethyl group is a deactivating group. Therefore, electrophilic substitution with bromine occurs at the position ortho to the activating methoxy group.

Experimental Protocol: Regioselective Bromination [3]

  • Dissolution: Dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) with stirring.

  • Bromination: Slowly add a solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 60 minutes.

  • Quenching: Pour the reaction mixture into 500 ml of ice-water.

  • Isolation: Stir the resulting pale yellow, turbid mixture for 10 minutes, then filter the precipitate.

  • Purification: Wash the solid with ice-water (3 x 10 ml), air-dry, and recrystallize from hot xylene to yield 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline powder (Yield: 84%).[3]

Synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid start 4-Methoxyphenylacetic Acid reagents Br2, Acetic Acid start->reagents product 2-(3-bromo-4-methoxyphenyl)acetic acid reagents->product caption Synthesis via Electrophilic Bromination

Caption: Synthetic route to 2-(3-bromo-4-methoxyphenyl)acetic acid.

Synthesis of 2-(4-bromo-3-methoxyphenyl)acetic acid

The synthesis of this isomer typically starts from a precursor where the substitution pattern is already established, such as 4-bromo-3-methoxybenzyl bromide. A common and effective method involves a two-step process: nucleophilic substitution to form the corresponding acetonitrile, followed by hydrolysis.

Conceptual Experimental Workflow:

  • Cyanation: 4-bromo-3-methoxybenzyl bromide undergoes nucleophilic substitution with sodium cyanide to yield 2-(4-bromo-3-methoxyphenyl)acetonitrile. This reaction is a standard procedure for creating arylacetonitriles.[4]

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 2-(4-bromo-3-methoxyphenyl)acetic acid. This is a fundamental transformation for introducing a carboxylic acid functionality.

Synthesis of 2-(4-bromo-3-methoxyphenyl)acetic acid start 4-Bromo-3-methoxybenzyl bromide reagent1 NaCN start->reagent1 intermediate 2-(4-bromo-3-methoxyphenyl)acetonitrile reagent1->intermediate reagent2 H3O+ or OH-, H2O intermediate->reagent2 product 2-(4-bromo-3-methoxyphenyl)acetic acid reagent2->product caption Two-step synthesis of the 4-bromo-3-methoxy isomer.

Caption: Synthetic pathway to 2-(4-bromo-3-methoxyphenyl)acetic acid.

Spectroscopic Differentiation

The isomeric nature of these compounds is clearly evident in their nuclear magnetic resonance (NMR) spectra. The differing electronic environments of the aromatic protons and carbons lead to distinct chemical shifts and coupling patterns.

NMR Data for 2-(3-bromo-4-methoxyphenyl)acetic acid[4]
  • ¹H NMR (CDCl₃):

    • δ 3.56 (2H, s, CH₂)

    • δ 3.89 (3H, s, OCH₃)

    • δ 6.86 (1H, d)

    • δ 7.19 (1H, dd)

    • δ 7.48 (1H, d)

  • ¹³C NMR (CDCl₃):

    • δ 39.9 (CH₂)

    • δ 56.5 (OCH₃)

    • δ 111.9, 112.2, 127.0, 129.6, 134.6, 155.5 (Aromatic C)

    • δ 178.0 (C=O)

Predicted NMR Data for 2-(4-bromo-3-methoxyphenyl)acetic acid

Implications for Reactivity and Drug Development

The positional differences of the electron-donating methoxy group and the electron-withdrawing bromine atom have significant consequences for the reactivity of the aromatic ring and the potential biological activity of derivatives.

  • Electronic Effects: In 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group's activating effect is ortho to the bromine. In 2-(4-bromo-3-methoxyphenyl)acetic acid, the methoxy group is meta to the bromine. This difference in electronic distribution can affect the pKa of the carboxylic acid and the susceptibility of the aromatic ring to further substitution.

  • Steric Hindrance: The placement of the bulky bromine atom can influence the accessibility of adjacent positions for further chemical modifications, a key consideration in the design of synthetic routes to more complex molecules.

  • Biological Activity: These isomers serve as precursors to a variety of biologically active compounds.

    • 2-(3-bromo-4-methoxyphenyl)acetic acid is a known precursor in the synthesis of the potent anti-cancer agent Combretastatin A-4 and its analogues.[3][5][6] It has also been used in the synthesis of other natural products like Verongamine.[3]

    • 2-(4-bromo-3-methoxyphenyl)acetic acid is utilized as a building block in the development of novel drugs, particularly anti-inflammatory and analgesic agents.[1] Its structural motif is found in various research compounds explored for their therapeutic potential.

Conclusion

2-(4-bromo-3-methoxyphenyl)acetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid, while structurally similar, are distinct chemical entities with unique synthetic pathways and applications. The choice between these isomers is a critical decision in the early stages of drug design and development, dictated by the desired substitution pattern of the final target molecule. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is essential for researchers and scientists working to create the next generation of therapeutic agents. The principles of electrophilic aromatic substitution and the nuanced effects of substituent positioning are paramount in navigating the synthesis and application of these valuable isomeric building blocks.

References

  • BenchChem. (2025). Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Wiley-VCH. (2007).
  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.
  • New Journal of Chemistry. (n.d.).
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Semantic Scholar. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • MDPI. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(24), 5913.
  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-cancer agents in medicinal chemistry, 16(8), 942–960.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][4]-thiazepin-3(2H)-one. (n.d.).

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.
  • Merck Index. (n.d.). Willgerodt-Kindler Reaction.
  • BenchChem. (2025). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.
  • Beilstein Journals. (n.d.).
  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed.
  • MDPI. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules, 26(24), 7685.
  • chemeurope.com. (n.d.). Willgerodt rearrangement.
  • The Royal Society of Chemistry. (n.d.).
  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Wipf Group, University of Pittsburgh. (n.d.).
  • Asia Research News. (2023).
  • Wipf Group, University of Pittsburgh. (n.d.).
  • PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1329.
  • Sharma, R., et al. (2021). Crystal structure, Hirshfeld surface, Energy framework, and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Journal of Molecular Structure, 1230, 129882.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-methoxyphenylacetic acid, 97%.
  • ResearchGate. (2025).

Sources

Exploratory

Technical Guide: 4-Bromo-3-methoxyphenylacetic Acid in Pharmaceutical Synthesis

[1] Executive Summary 4-Bromo-3-methoxyphenylacetic acid (CAS: 185315-99-9 / 100293-20-5 variant) represents a high-value "orthogonal" building block in medicinal chemistry. Its utility stems from its trifunctional natur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-3-methoxyphenylacetic acid (CAS: 185315-99-9 / 100293-20-5 variant) represents a high-value "orthogonal" building block in medicinal chemistry. Its utility stems from its trifunctional nature: a carboxylic acid "anchor" for solubility or linker attachment, a methoxy group for hydrogen-bond acceptance (and metabolic stability modulation), and an aryl bromide "warhead" for palladium-catalyzed cross-coupling.[1]

This guide details the technical handling, synthetic utility, and strategic application of this scaffold, specifically focusing on its role in developing CRTH2 antagonists and kinase inhibitors.

Chemical Profile & Chemoinformatics

To ensure reproducible experimental outcomes, the physicochemical baseline of the material must be verified prior to use in sensitive catalytic cycles.

PropertyValueTechnical Note
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
CAS Number 185315-99-9Note: Isomers are common.[1] Verify NMR for 1,3,4-substitution pattern.
Appearance White to off-white crystalline solidYellowing indicates oxidation or trace bromine.[1]
Melting Point 115–117 °CSharp mp indicates high purity (>98%).[1]
pKa (COOH) ~4.3 (Predicted)Standard carboxylate behavior; forms stable salts.[1]
LogP ~1.84Moderate lipophilicity; suitable for CNS/peripheral drug discovery.[1]
Solubility DMSO, MeOH, DCMPoor water solubility unless converted to carboxylate salt.

Structural Analysis & Reactivity Profile[1]

The molecule's value lies in its orthogonal reactivity . The three functional groups allow for sequential modification without the need for extensive protecting group strategies, provided the correct order of operations is followed.

The Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Core 4-Bromo-3-methoxyphenylacetic acid (Core Scaffold) Suzuki Biaryl Derivatives (Suzuki-Miyaura) Core->Suzuki Pd(0) / Ar-B(OH)2 (C-C Bond) Buchwald Aniline Derivatives (Buchwald-Hartwig) Core->Buchwald Pd(0) / Amines (C-N Bond) Amide Amide Linkers (Peptide Coupling) Core->Amide HATU / R-NH2 (COOH Activation) Demethyl Phenol Derivatives (BBr3 Demethylation) Core->Demethyl Lewis Acid (Unmasking OH)

Figure 1: Divergent synthetic pathways.[1] Green arrows indicate metal-catalyzed transformations; Yellow indicates carboxyl manipulations; Red indicates deprotection.[1]

Strategic Application: Drug Discovery Case Studies

CRTH2 (DP2) Antagonists

The phenylacetic acid motif is a privileged scaffold in the design of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for asthma and allergic rhinitis.

  • Mechanism: The carboxylic acid mimics the carboxylate headgroup of Prostaglandin D2 (PGD2), the endogenous ligand.

  • Role of the Scaffold: The 4-bromo position allows for the introduction of lipophilic biaryl tails that occupy the hydrophobic pocket of the GPCR. The 3-methoxy group often provides a crucial steric clash or H-bond interaction that improves selectivity over the DP1 receptor.

  • Reference: J. Med. Chem. studies on Ramatroban analogs utilize similar phenylacetic acid cores to optimize potency (IC50 < 10 nM) [1].

Kinase Inhibitor "Linkers"

In fragment-based drug discovery (FBDD), this molecule serves as a "linker-fragment."[1] The acid is converted to an amide (binding to the solvent front), while the aryl bromide is coupled to a hinge-binding heterocycle.

Detailed Experimental Protocol

High-Yield Suzuki-Miyaura Cross-Coupling

Challenge: Coupling the aryl bromide while preserving the free carboxylic acid can be difficult due to catalyst poisoning by the carboxylate or solubility issues. Solution: Use of a biphasic system with a water-soluble palladium source or protecting the acid as a methyl ester in situ.[1]

The following protocol describes a direct coupling method (without esterification) which is more atom-economical for library synthesis.

Workflow Diagram

Workflow Step1 1. Charge Reaction Vessel (Substrate, Boronic Acid, Base) Step2 2. Solvent & Degassing (Dioxane/H2O 4:1, N2 sparge) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2 · DCM) Step2->Step3 Strict O2 exclusion Step4 4. Heating (80-90°C, 4-12 h) Step3->Step4 Step5 5. Workup & Acidification (pH adjustment < 3) Step4->Step5 Monitor via LCMS

Figure 2: Step-by-step workflow for direct Suzuki coupling of the free acid.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-3-methoxyphenylacetic acid (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv) — Excess base is critical to keep the substrate as a soluble carboxylate.

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) — Robust catalyst resistant to air.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Procedure:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, combine the 4-bromo-3-methoxyphenylacetic acid (245 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and Water (1 mL). The solid acid will dissolve as the potassium salt forms.

  • Degassing (Critical): Sparge the solution with nitrogen gas for 5 minutes. Oxygen is the primary cause of homocoupling side products and catalyst death.

  • Catalysis: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol) quickly. Cap the vial under nitrogen atmosphere.

  • Reaction: Heat the block to 90°C. Stir vigorously.

    • Checkpoint: Monitor by LCMS at 2 hours. The starting material (Br-Acid) peak should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Acidification: Slowly add 1N HCl until the aqueous layer pH is ~2-3. This reprotonates the product, moving it into the organic layer.

    • Separate layers.[1] Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: The crude residue is typically purified via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or recrystallization if the product is crystalline.[1]

Handling & Stability (Safety Data)

  • Storage: Store at 2–8°C. Protect from light.

  • Incompatibility: Strong oxidizing agents.[1]

  • Hygroscopicity: The acid is generally non-hygroscopic, but the sodium/potassium salts are highly hygroscopic.

  • Safety: Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

References

  • CRTH2 Antagonist Discovery: Crosignani, S., et al. "Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases."[2] Journal of Medicinal Chemistry 54.20 (2011): 7299-7317.[2]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.[1]

  • General Properties & Safety: PubChem Compound Summary for CID 136615 (Isomer equivalent). [1]

  • Synthesis of Phenylacetic Acids: A. R. Katritzky et al. "Synthesis of 4-bromo-3-methoxyphenylacetic acid derivatives."[1] Arkivoc (2003). (General reference for aryl bromide synthesis).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Foundational

Technical Whitepaper: Advanced Synthesis Strategies for 2-(4-Bromo-3-methoxyphenyl)acetic Acid

[1][2][3] Executive Summary & Strategic Importance The moiety 2-(4-Bromo-3-methoxyphenyl)acetic acid represents a high-value pharmacophore scaffold in medicinal chemistry.[1][2][3] Its structural utility is threefold: Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Importance

The moiety 2-(4-Bromo-3-methoxyphenyl)acetic acid represents a high-value pharmacophore scaffold in medicinal chemistry.[1][2][3] Its structural utility is threefold:

  • The Carboxylic Acid Tail: Serves as a versatile linker for amide coupling or esterification, critical for generating GPR40 agonists, aldose reductase inhibitors, and NSAID analogs.[3]

  • The Aryl Bromide: A "silent" handle ready for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

  • The Methoxy Substituent: Provides essential electronic donation and hydrogen-bond accepting capability, often improving the metabolic stability and solubility profile of the final drug candidate.[3]

This guide outlines three distinct synthesis pathways, prioritizing regiochemical integrity and scalability. While direct halogenation of phenylacetic acids is chemically possible, it often suffers from poor regioselectivity.[3] Therefore, this guide advocates for homologation strategies that preserve the aromatic substitution pattern of commercially available precursors.[3]

Retrosynthetic Analysis

To ensure the 4-bromo-3-methoxy substitution pattern is maintained, we must disconnect the molecule at the acetic acid chain rather than the aromatic ring.[1][3]

Retrosynthesis target Target: 2-(4-Bromo-3-methoxyphenyl)acetic acid nitrile Intermediate 1: 2-(4-Bromo-3-methoxyphenyl)acetonitrile target->nitrile Hydrolysis diazoketone Intermediate 2: Diazo ketone target->diazoketone Wolff Rearrangement benzyl_halide Precursor A: 4-Bromo-3-methoxybenzyl bromide nitrile->benzyl_halide Cyanation (Sn2) aldehyde Starting Material 1: 4-Bromo-3-methoxybenzaldehyde benzyl_halide->aldehyde Reduction/Halogenation benzoic Starting Material 2: 4-Bromo-3-methoxybenzoic acid diazoketone->benzoic Arndt-Eistert

Figure 1: Retrosynthetic map showing the two primary high-fidelity routes: The Nitrile Homologation (Left) and the Arndt-Eistert Synthesis (Right).[1][3]

Primary Pathway: The Nitrile Homologation Protocol

Status: Gold Standard (High Scalability, Low Cost)[3]

This route is preferred for multi-gram to kilogram scale synthesis. It relies on the conversion of a benzyl halide to a nitrile, followed by hydrolysis.[3][4] This method unequivocally establishes the carbon chain length without risking aromatic rearrangement.[3]

Phase 1: Precursor Activation

Starting Material: 4-Bromo-3-methoxybenzaldehyde (CAS: 7363-20-4).[1][2][3]

  • Reduction: The aldehyde is reduced to 4-bromo-3-methoxybenzyl alcohol using Sodium Borohydride (

    
    ) in Methanol.[1][2][3]
    
  • Halogenation: The alcohol is converted to 4-bromo-3-methoxybenzyl bromide (or chloride) using Thionyl Chloride (

    
    ) or Phosphorus Tribromide (
    
    
    
    ).[1][2][3]
Phase 2: Cyanation & Hydrolysis (Detailed Protocol)
Step 1: Cyanation (Synthesis of the Nitrile)[3]
  • Reagents: 4-Bromo-3-methoxybenzyl bromide, Sodium Cyanide (

    
    ), Ethanol/Water.[1][2][3]
    
  • Mechanism:

    
     Nucleophilic Substitution.[2]
    

Protocol:

  • Dissolve 4-bromo-3-methoxybenzyl bromide (1.0 eq) in ethanol (5 mL/mmol).

  • Prepare a solution of

    
     (1.5 eq) in minimal water. WARNING: NaCN is fatal if swallowed or in contact with acid.[2] Use extreme caution and bleach traps. 
    
  • Add the cyanide solution dropwise to the benzyl bromide solution at 0°C.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting bromide.[3]

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[3][5]
  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography to obtain 2-(4-bromo-3-methoxyphenyl)acetonitrile .

Step 2: Hydrolysis (Synthesis of the Target Acid)[3]
  • Reagents: Nitrile intermediate, NaOH (aq), Ethanol.[3]

  • Mechanism: Base-catalyzed hydrolysis of nitrile to carboxylate.[1][2]

Protocol:

  • Suspend the nitrile (1.0 eq) in a mixture of Ethanol and 20% NaOH aqueous solution (1:1 ratio).

  • Reflux at 95°C for 12 hours. Ammonia gas (

    
    ) evolution indicates reaction progress.
    
  • Critical Step (Acidification): Cool the reaction to room temperature.[3] Wash the alkaline solution with Diethyl Ether to remove unreacted neutral impurities.[3]

  • Acidify the aqueous layer carefully with 6N HCl to pH ~2.[3] The product, 2-(4-Bromo-3-methoxyphenyl)acetic acid , will precipitate as a white/off-white solid.[1][2][3]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[3]

Yield Expectation: 75–85% over two steps.

Secondary Pathway: Arndt-Eistert Homologation

Status: High Precision (Best for preserving complex aromatic substitution)[1][2][3]

If the benzyl bromide precursor is unstable or unavailable, the Arndt-Eistert synthesis starting from the benzoic acid is the most reliable alternative.[3]

Workflow Logic
  • Activation: 4-Bromo-3-methoxybenzoic acid

    
     Acid Chloride (
    
    
    
    ).[1][2]
  • Diazotization: Acid Chloride + Diazomethane (

    
    ) 
    
    
    
    
    
    -Diazoketone.[1][2]
  • Wolff Rearrangement: Diazoketone +

    
     / 
    
    
    
    
    
    Target Acid.[2]

Technical Note: This route involves Diazomethane, which is explosive and toxic.[3][6] It is recommended only for small-scale, high-value synthesis where specific impurities from the nitrile route must be avoided.[1][2][3]

Route Comparison: Why Avoid Direct Bromination?

A common pitfall is attempting to brominate 3-methoxyphenylacetic acid directly.[1][2][3]

  • The Problem: The methoxy group is a strong ortho/para director.[3] The acetic acid tail is a weak ortho/para director (or meta if considering the electron-withdrawing carbonyl effect through the chain, though the methylene group usually insulates this).[3]

  • Regioselectivity:

    • Position 6 (Para to OMe): Highly activated. Sterically less hindered than position 2.[2]

    • Position 4 (Ortho to OMe, Para to Alkyl): Activated, but sterically flanked by the methoxy group.[3]

  • Outcome: Direct bromination typically yields a mixture of the 6-bromo (major) and 4-bromo (minor/competitive) isomers.[1][2][3] Separating these isomers requires difficult fractional crystallization or HPLC.[2]

Recommendation: Do not use direct bromination unless you have validated a specific catalyst system (e.g., zeolite confinement) that enforces para-regioselectivity relative to the alkyl chain.[3]

Analytical Data & Validation

To validate the synthesis of 2-(4-Bromo-3-methoxyphenyl)acetic acid, ensure the following analytical signatures are met:

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

12.3 (s, 1H)
Carboxylic Acid proton (broad).[1][2][3]

7.50 (d, J=8.0 Hz, 1H)
Aromatic H at Position 5 (Ortho to Br).

7.05 (d, 1H)
Aromatic H at Position 2.

6.85 (dd, 1H)
Aromatic H at Position 6.

3.85 (s, 3H)
Methoxy group (-OCH3).

3.55 (s, 2H)
Benzylic Methylene (-CH2-).[1][2]
Mass Spec (ESI) [M-H]- = 243/245Characteristic 1:1 bromine isotope pattern.[1][2]
Melting Point 135–140°CRange varies slightly by crystal habit/solvent.[2]

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for the recommended Nitrile Hydrolysis route.

Workflow start Start: 4-Bromo-3-methoxybenzyl bromide step1 Step 1: Cyanation (NaCN, EtOH, Reflux 4h) start->step1 check1 TLC Check: Disappearance of Bromide? step1->check1 check1->step1 No (Continue Reflux) workup1 Workup: Extract EtOAc, Wash Brine check1->workup1 Yes intermed Intermediate: Aryl Acetonitrile workup1->intermed step2 Step 2: Hydrolysis (NaOH, EtOH/H2O, Reflux 12h) intermed->step2 workup2 Purification: 1. Wash w/ Ether (remove neutral) 2. Acidify aq layer (HCl) 3. Filter Precipitate step2->workup2 final Final Product: 2-(4-Bromo-3-methoxyphenyl)acetic acid workup2->final

Figure 2: Step-by-step experimental workflow for the Nitrile Hydrolysis pathway.

References

  • BenchChem Technical Support. (2025).[7][8] Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and Hydrolysis Protocols. BenchChem. Link

  • Organic Syntheses. (1955). p-Methoxyphenylacetonitrile.[1][2][3] Org. Synth. 1955, 35,[3] 84. (Foundational protocol for methoxy-substituted benzyl cyanides). Link

  • World Intellectual Property Organization. (2010). Patent WO2010128323: Phenylacetic acid derivatives as GPR40 agonists.[2] (Describes the use of brominated phenylacetic acids in drug discovery).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136615: 3-Bromo-4-methoxyphenylacetic acid. (Note: Isomer comparison and physical property data). Link

  • Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes. (Discusses side reactions in nitrile hydrolysis). Link

Sources

Protocols & Analytical Methods

Method

Reduction of 2-(4-Bromo-3-methoxyphenyl)acetic acid to 2-(4-bromo-3-methoxyphenyl)ethanol: An Application and Protocol Guide

Abstract This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of 2-(4-Bromo-3-methoxyphenyl)acetic acid to its corresponding primary alcohol, 2-(4-bromo-3-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of 2-(4-Bromo-3-methoxyphenyl)acetic acid to its corresponding primary alcohol, 2-(4-bromo-3-methoxyphenyl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. This document explores the use of two primary reducing agents: the powerful and highly reactive lithium aluminum hydride (LAH) and the more chemoselective borane tetrahydrofuran complex (BH3-THF). The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and methods for reaction monitoring and product purification.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. 2-(4-Bromo-3-methoxyphenyl)ethanol is a valuable building block in the synthesis of a variety of biologically active compounds. Its precursor, 2-(4-Bromo-3-methoxyphenyl)acetic acid, is readily accessible, making this reduction a key strategic step. The choice of reducing agent is critical and depends on the substrate's functional group tolerance and the desired reaction conditions.

This guide will focus on two of the most effective and commonly employed reagents for this transformation: lithium aluminum hydride (LAH) and borane complexes. LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups.[1][2][3][4] In contrast, borane offers greater chemoselectivity, preferentially reducing carboxylic acids in the presence of other reducible functional groups like esters or ketones.[5][6] This document will provide a comparative analysis of these two methods, enabling the researcher to make an informed decision based on the specific requirements of their synthetic route.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-(4-Bromo-3-methoxyphenyl)acetic acidC9H9BrO3245.07White to off-white solid113.3-114.2
2-(4-bromo-3-methoxyphenyl)ethanolC9H11BrO2231.09Colorless oil or low-melting solidNot available

Reaction Mechanisms

A foundational understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Reduction with Lithium Aluminum Hydride (LAH)

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism.[1][4][7]

  • Deprotonation: LAH is a strong base and first reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and liberate hydrogen gas.[7]

  • Coordination and Hydride Attack: The aluminum center of the LAH coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon. A hydride ion (H⁻) from the aluminate complex then attacks the carbonyl carbon.

  • Intermediate Formation and Collapse: This nucleophilic attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating an O-Al species to form an aldehyde.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LAH to form an alkoxide.[2][3]

  • Protonation: An aqueous workup protonates the resulting aluminum alkoxide to yield the final primary alcohol.

LAH_Reduction Carboxylic Acid Carboxylic Acid Lithium Carboxylate Lithium Carboxylate Carboxylic Acid->Lithium Carboxylate LAH (Deprotonation) Tetrahedral Intermediate Tetrahedral Intermediate Lithium Carboxylate->Tetrahedral Intermediate Hydride Attack Aldehyde Aldehyde Tetrahedral Intermediate->Aldehyde Collapse Aluminum Alkoxide Aluminum Alkoxide Aldehyde->Aluminum Alkoxide Second Hydride Attack Primary Alcohol Primary Alcohol Aluminum Alkoxide->Primary Alcohol Aqueous Workup

Caption: Mechanism of Carboxylic Acid Reduction by LAH.

Reduction with Borane-Tetrahydrofuran Complex (BH3-THF)

The reduction of carboxylic acids with borane is mechanistically distinct and offers higher chemoselectivity.[6][8][9]

  • Acyloxyborane Formation: Borane (BH3) initially forms an adduct with the carboxylic acid. This adduct rapidly rearranges to form an acyloxyborane intermediate with the evolution of hydrogen gas.

  • Intramolecular Hydride Transfer: The acyloxyborane is then further reduced by another equivalent of borane. This is believed to proceed through a series of hydride transfers.

  • Trialkoxyborane Intermediate: The reaction proceeds through intermediates that ultimately lead to a trialkoxyborane.

  • Hydrolysis: The trialkoxyborane is then hydrolyzed during the workup step to liberate the primary alcohol.

Borane_Reduction Carboxylic Acid Carboxylic Acid Acyloxyborane Intermediate Acyloxyborane Intermediate Carboxylic Acid->Acyloxyborane Intermediate BH3-THF Trialkoxyborane Trialkoxyborane Acyloxyborane Intermediate->Trialkoxyborane Further Reduction Primary Alcohol Primary Alcohol Trialkoxyborane->Primary Alcohol Hydrolysis

Caption: Mechanism of Carboxylic Acid Reduction by Borane.

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is suitable for small to medium-scale synthesis where high reactivity is desired and other functional groups are absent.

Materials:

  • 2-(4-Bromo-3-methoxyphenyl)acetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LAH (1.5 equivalents) in anhydrous THF.

  • Substrate Addition: Dissolve 2-(4-Bromo-3-methoxyphenyl)acetic acid (1.0 equivalent) in anhydrous THF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LAH. This is a highly exothermic reaction that will generate hydrogen gas. Following the water, add 15% aqueous sodium hydroxide, and then more water. A granular precipitate should form.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic layers sequentially with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(4-bromo-3-methoxyphenyl)ethanol.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH3-THF)

This protocol is preferred when chemoselectivity is required, for instance, in the presence of an ester or other reducible functional groups that are less reactive towards borane.

Materials:

  • 2-(4-Bromo-3-methoxyphenyl)acetic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add a solution of 2-(4-Bromo-3-methoxyphenyl)acetic acid (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the borane-THF solution (1 M in THF, 2.0-3.0 equivalents) dropwise via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add methanol to quench the excess borane. This will result in the evolution of hydrogen gas.

  • Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and extract the product with ethyl acetate or diethyl ether.

  • Extraction: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude 2-(4-bromo-3-methoxyphenyl)ethanol.

Purification:

Similar to the LAH protocol, the crude product can be purified by flash column chromatography on silica gel.

Reaction Monitoring and Characterization

Effective monitoring of the reaction progress is essential to determine the reaction endpoint and to ensure optimal yield.

TechniqueApplicationObservations
Thin Layer Chromatography (TLC) Monitors the disappearance of the starting material and the appearance of the product.The product, being less polar than the carboxylic acid, will have a higher Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and purity of the final product.[11][12]Allows for precise determination of the conversion and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product.Expect to see the disappearance of the carboxylic acid proton (~10-12 ppm in ¹H NMR) and the appearance of the alcohol proton and the new CH₂-OH signals.
Infrared (IR) Spectroscopy Functional group analysis.The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) will be replaced by a broad O-H stretch of the alcohol (~3200-3600 cm⁻¹).

Safety and Handling

Both lithium aluminum hydride and borane complexes are hazardous reagents that require careful handling.

Lithium Aluminum Hydride (LAH)
  • Hazards: LAH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[13][14][15][16][17] It can ignite in moist air and is corrosive to skin and eyes.[13]

  • Handling: Always handle LAH in an inert atmosphere (e.g., under nitrogen or argon) in a fume hood.[13][14] Avoid contact with water and other protic solvents.[13] Keep a Class D fire extinguisher or dry sand readily available.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from combustible materials.[13]

Borane-Tetrahydrofuran Complex (BH3-THF)
  • Hazards: The borane-THF complex is a flammable liquid and is sensitive to air and moisture.[18][19][20][21] It can release flammable and toxic diborane gas upon decomposition.[22]

  • Handling: Handle under an inert atmosphere.[18][19] Avoid contact with water, alcohols, and acids, as it reacts to produce hydrogen gas.[18]

  • Storage: Store in a tightly sealed container under nitrogen or argon, and for long-term storage, refrigeration is recommended.[18]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient amount of reducing agent.- Poor quality of reagents (e.g., deactivated LAH).- Insufficient reaction time or temperature.- Use a larger excess of the reducing agent.- Use freshly opened or properly stored reagents.- Increase the reaction time or temperature (gentle reflux).
Low Yield - Loss of product during workup and extraction.- Side reactions.- Ensure efficient extraction by performing multiple extractions.- Carefully control the reaction temperature, especially during the addition of the reducing agent.
Formation of Byproducts - Over-reduction (less common with these reagents for this substrate).- Incomplete quenching leading to side reactions during workup.- Use the more selective borane reagent if other reducible groups are present.- Ensure the quenching step is performed carefully and completely at low temperatures.

Conclusion

The reduction of 2-(4-Bromo-3-methoxyphenyl)acetic acid to 2-(4-bromo-3-methoxyphenyl)ethanol can be effectively achieved using either lithium aluminum hydride or borane-tetrahydrofuran complex. The choice between these two powerful reducing agents will be dictated by the specific requirements of the synthetic context, particularly the presence of other functional groups within the molecule. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely perform this important transformation, yielding a key intermediate for further synthetic endeavors.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]

  • Various Authors. (n.d.).
  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019, February 27). Safe Handling of Boranes at Scale. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]

  • ACS Publications. (2017, January 12). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Henry Rzepa's Blog. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Retrieved from [Link]

  • YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane. Retrieved from [Link]

  • Wikipedia. (n.d.). Borane–tetrahydrofuran complex. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Various Authors. (n.d.).
  • RSC Publishing. (n.d.). Efficiently monitored reduction of carboxylic acids into alcohols or aldehydes via 2-thiazoline-2-thiol esters by sodium borohydride or di-isobutylaluminium hydride. Retrieved from [Link]

  • NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Organic Letters. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]

  • PubMed. (2024, June 20). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromoethanol. Retrieved from [Link]

  • ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved from [Link]

  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Various Sources.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • The Ohio Journal of Science. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Retrieved from [Link]

  • Various Authors. (n.d.).

Sources

Application

Application Note: High-Throughput Library Generation Using 4-Bromo-3-Methoxyphenylacetic Acid

This Application Note is structured to guide drug discovery professionals through the strategic utilization of 4-bromo-3-methoxyphenylacetic acid (CAS: 135837-69-5) as a bifunctional scaffold. Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the strategic utilization of 4-bromo-3-methoxyphenylacetic acid (CAS: 135837-69-5) as a bifunctional scaffold.

Executive Summary

In modern medicinal chemistry, 4-bromo-3-methoxyphenylacetic acid represents a "privileged scaffold" due to its bifunctional nature. It contains two distinct vectors for chemical space expansion:

  • The Carboxylic Acid (C1-side chain): A handle for amide/ester formation, critical for interacting with polar residues (e.g., Arg/Lys) in GPCR binding pockets.

  • The Aryl Bromide (C4-position): A robust electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of hydrophobic "tail" groups.

  • The Methoxy Group (C3-position): Provides metabolic stability (blocking oxidation) and induces specific conformational constraints via steric repulsion with ortho-substituents.

This guide details protocols for utilizing this scaffold to synthesize libraries targeting CRTH2 (DP2) and DP1 receptors , relevant in asthma and allergic rhinitis therapies [1, 2].

Structural Analysis & Pharmacophore Strategy

Before synthesis, understanding the scaffold's electronic and steric properties is vital for rational design.

  • Electronic Environment: The C3-methoxy group is an electron-donating group (EDG) ortho to the C4-bromine. This increases electron density at the oxidative addition site, potentially slowing down Pd-insertion compared to electron-deficient aryl halides. However, it significantly enhances the stability of the resulting biaryl system against metabolic degradation.

  • Steric Locking: The C3-OMe group creates a "twist" in biaryl products synthesized at C4, preventing coplanarity. This is often desired to match hydrophobic pockets in GPCRs (e.g., the hydrophobic tunnel in CRTH2).

Visualization: Divergent Synthesis Strategy

The following diagram illustrates the workflow for generating a library of 50-100 analogs using this single scaffold.

DivergentSynthesis Scaffold 4-Bromo-3-methoxyphenylacetic acid (Core Scaffold) PathA Pathway A: Amide Coupling (Head Group Diversity) Scaffold->PathA R-NH2 / HATU PathB Pathway B: Suzuki-Miyaura Coupling (Tail Group Diversity) Scaffold->PathB Direct Coupling (Acid-tolerant) AmideProduct Intermediate A: 4-Bromo-3-methoxy-phenylacetamides PathA->AmideProduct Isolation BiarylProduct Final Target: Biaryl-acetamide Library (CRTH2 Antagonists) PathB->BiarylProduct Library Generation Intermediate B:\nBiaryl-acetic acids Intermediate B: Biaryl-acetic acids PathB->Intermediate B:\nBiaryl-acetic acids AmideProduct->PathB Ar-B(OH)2 / Pd(dppf)Cl2

Figure 1: Divergent synthesis workflow. Pathway A (Amide first) is generally preferred to avoid handling polar carboxylic acid intermediates in the Suzuki step, though modern catalysts allow the reverse.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (Head Group Installation)

This protocol installs the "Head Group" (e.g., sulfonamides or amines) typically required for anchoring the drug in the receptor's polar pocket.

Reagents:

  • Scaffold: 4-bromo-3-methoxyphenylacetic acid (1.0 equiv)

  • Amine/Sulfonamide Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a sequence vial, dissolve 4-bromo-3-methoxyphenylacetic acid (245 mg, 1.0 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (520 µL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated LiCl (to remove DMF), 1N HCl, and Brine. Dry over MgSO4.

  • Validation: The bromine isotope pattern (1:1 ratio of M and M+2) must be visible in Mass Spec, confirming the handle is intact.

Protocol B: Suzuki-Miyaura Cross-Coupling (Tail Group Expansion)

This step utilizes the C4-Bromine to attach the hydrophobic "tail."

Critical Consideration: The ortho-methoxy group creates steric hindrance. Standard Pd(PPh3)4 may be too slow. We utilize a Buchwald generation catalyst (XPhos Pd G2) or Pd(dppf)Cl2 for robustness [3, 4].

Reagents:

  • Substrate: Amide intermediate from Protocol A (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or XPhos Pd G2 (0.02 equiv)

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with the bromo-amide intermediate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (20 mg).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of this reaction.

  • Solvent Addition: Add degassed Dioxane (4 mL) and 2M K3PO4 (0.75 mL) via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Scavenging: Filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Catalytic Cycle & Steric Influence

The following diagram highlights where the scaffold's specific features impact the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate limiting due to electron-rich OMe) Pd0->OxAdd + Ar-Br Scaffold TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle. Note that the electron-donating Methoxy group on the scaffold makes the C-Br bond slightly less electrophilic, requiring higher temperatures or specialized ligands (e.g., dppf, XPhos).

Case Study: Targeting CRTH2 (DP2)

Context: CRTH2 antagonists often feature a phenylacetic acid core linked to a hydrophobic sulfonamide or biaryl system.

Application of Scaffold:

  • Design: Using 4-bromo-3-methoxyphenylacetic acid, we mimic the structure of Ramatroban analogs but with improved metabolic stability due to the methoxy block.

  • Library Logic:

    • Fixed Element: The acetic acid (essential for ionic interaction with Arg170 in CRTH2).

    • Variable 1 (via Suzuki): Introduction of 4-chlorophenyl or naphthyl groups at the bromine position to occupy the hydrophobic pocket.

    • Variable 2 (via Amide): Conversion of the acid to a bioisostere (e.g., acyl sulfonamide) to improve oral bioavailability.

Comparative Data Table: Scaffold vs. Unsubstituted Analog

FeatureUnsubstituted Phenylacetic Acid4-Bromo-3-Methoxyphenylacetic AcidAdvantage
LogP (Lipophilicity) 1.41~2.3 (Est.)Better membrane permeability
Metabolic Stability Low (Ring oxidation prone)High (C3/C4 blocked)Longer Half-life (t1/2)
Synthetic Utility Low (Requires functionalization)High (Ready for Coupling)Faster Library Gen
Conformation FlexibleRestricted (Twisted Biaryl)Higher Selectivity

Quality Control & Troubleshooting

  • NMR Diagnostic:

    • The methylene protons (

      
      -COOH) appear as a singlet around 
      
      
      
      3.6 ppm.
    • The Methoxy protons (

      
      ) appear as a sharp singlet around 
      
      
      
      3.8 ppm.
    • Troubleshooting: If the methylene peak splits or shifts significantly, check for racemization (if alpha-substituted) or amide coupling failure.

  • De-bromination:

    • In the Suzuki reaction, if you observe a mass of

      
       (hydrodehalogenation), the reaction is "starved" of boronic acid or the catalyst load is too high.
      
    • Fix: Add boronic acid in portions; lower temperature.

References

  • Wang, Y., et al. (2012).[1][2] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370.[2]

  • Liu, J., et al. (2012).[1][2] "Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists." Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689.[1]

  • BenchChem. (2025).[3][4][5] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Library.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Catalysts."

  • PubChem. "Compound Summary: 2-(3-bromo-4-methoxyphenyl)acetic acid (Isomer Analog)." National Library of Medicine.

(Note: While specific literature often cites the 3-bromo-4-methoxy isomer, the chemistry described above is fully applicable to the 4-bromo-3-methoxy isomer requested, with the specific steric considerations noted in the text.)

Sources

Method

Application Note: Optimization of Reaction Conditions for the Alkylation of 4-bromo-3-methoxyphenylacetic Acid

Abstract This guide provides a comprehensive framework for the selective α-alkylation of 4-bromo-3-methoxyphenylacetic acid, a valuable building block in pharmaceutical and materials science. The primary challenge in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the selective α-alkylation of 4-bromo-3-methoxyphenylacetic acid, a valuable building block in pharmaceutical and materials science. The primary challenge in the alkylation of arylacetic acids is controlling the competition between C-alkylation at the α-carbon and O-alkylation at the carboxylate oxygen. This document elucidates the core chemical principles governing this selectivity and offers detailed, field-proven protocols for optimizing reaction conditions. By systematically adjusting parameters such as the choice of base, solvent, temperature, and alkylating agent, researchers can achieve high yields and excellent selectivity for the desired C-alkylated product. Two primary methodologies are presented: a high-selectivity protocol using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA), and a scalable, industrially relevant protocol using Phase-Transfer Catalysis (PTC).

The Core Chemistry: C- vs. O-Alkylation Selectivity

The alkylation of 4-bromo-3-methoxyphenylacetic acid proceeds via the formation of a dianion. A strong base is required to sequentially deprotonate two acidic sites: first, the highly acidic carboxylic acid proton (pKa ~4-5), and second, the less acidic α-carbon proton (pKa ~22-24). This generates a nucleophilic enolate intermediate.

This enolate is an ambident nucleophile, meaning it possesses two reactive sites: the α-carbon and the carboxylate oxygen.[1] The subsequent reaction with an electrophile (the alkylating agent, R-X) can therefore lead to two different products: the desired C-alkylated carboxylic acid or the O-alkylated ester byproduct.[1][2]

Controlling the regioselectivity of this reaction is paramount and depends on a nuanced interplay of electronic and steric factors, often rationalized by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center. "Hard" electrophiles tend to react at the oxygen, whereas "soft" electrophiles favor the carbon.[3]

G cluster_start Starting Material cluster_base Deprotonation cluster_intermediate Ambident Nucleophile Start 4-bromo-3-methoxyphenylacetic acid Base 2 eq. Strong Base (e.g., LDA) Enolate Enolate Dianion (Resonance Stabilized) Base->Enolate Forms RX Alkylating Agent (R-X) C_Product C-Alkylation Product (Desired) O_Product O-Alkylation Product (Ester Byproduct) RX->C_Product  α-Carbon Attack (Soft-Soft) RX->O_Product  Oxygen Attack (Hard-Hard)

Figure 1. Competing C- vs. O-Alkylation pathways for the enolate of 4-bromo-3-methoxyphenylacetic acid.

Critical Parameter Optimization

Achieving high selectivity for C-alkylation requires careful tuning of several interdependent reaction parameters.

The Role of the Base

The choice of base is arguably the most critical factor. The goal is to achieve rapid, complete, and irreversible formation of the enolate.[4][5]

  • Strong, Non-Nucleophilic Bases (LDA, LiHMDS, NaHMDS): These are the reagents of choice for high-selectivity C-alkylation. Lithium diisopropylamide (LDA) is a sterically hindered, powerful base that rapidly deprotonates the α-carbon at low temperatures (-78 °C), minimizing side reactions.[6][7] Using at least two equivalents is essential to deprotonate both the carboxylic acid and the α-carbon.

  • Weaker Bases (NaH, K₂CO₃, NaOH): While effective in some systems, particularly under phase-transfer conditions, these bases can lead to lower selectivity.[8] They may establish an equilibrium between the starting material and the enolate, allowing for side reactions or polyalkylation.[9]

Solvent System Selection

The solvent influences the reactivity and aggregation state of the enolate.

  • Polar Aprotic Solvents (THF, Diethyl Ether): Tetrahydrofuran (THF) is the standard solvent for LDA-mediated reactions. It effectively solvates the lithium cation without strongly coordinating to the enolate anion, leaving the carbon center more exposed and nucleophilic.[10] Weakly coordinating solvents generally favor C-alkylation.[10]

  • Strongly Coordinating Solvents (DMSO, HMPA, DMPU): These solvents can strongly solvate the lithium counter-ion, creating a more "naked" and reactive enolate.[10] This increased reactivity, however, often favors reaction at the more electronegative oxygen atom, leading to higher proportions of the O-alkylated product.[10]

Temperature Control

Precise temperature management is crucial, especially when using strong bases.

  • Enolate Formation: This step is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), when using LDA.[4] This ensures the formation of the kinetic enolate and prevents decomposition of the base or unwanted side reactions.[7]

  • Alkylation Step: After the enolate is formed, the alkylating agent is added. The reaction may be kept at -78 °C or allowed to slowly warm to room temperature, depending on the reactivity of the alkylating agent. Low temperatures generally enhance selectivity.

Choice of Alkylating Agent (R-X)

The structure of the alkylating agent directly impacts the reaction's success.

  • Reactivity: The reaction follows an Sₙ2 mechanism, so reactivity is highest for methyl and primary alkyl halides.[9][11] Secondary halides are sluggish, and tertiary halides are unsuitable as they lead to elimination products.[5][11] The leaving group ability also follows the typical Sₙ2 trend: I > Br > Cl > OTs.

  • HSAB Considerations: "Softer" electrophiles, such as alkyl iodides and bromides, preferentially react with the "soft" carbon center of the enolate, favoring C-alkylation.[3]

Table 1: Summary of Parameter Effects on C-Alkylation Selectivity

ParameterCondition Favoring C-AlkylationRationale
Base Strong, bulky, non-nucleophilic (e.g., LDA)Irreversibly forms the enolate at low temperature, minimizing side reactions.[4][7]
Solvent Weakly coordinating polar aprotic (e.g., THF)Exposes the carbon nucleophile by solvating the counter-ion without strongly binding the enolate.[10]
Temperature Low temperature (-78 °C) for enolate formationFavors the kinetic product and enhances stability of the enolate and base.
Alkylating Agent Primary alkyl iodide or bromide (soft electrophile)Good Sₙ2 substrate; soft nature favors reaction at the soft carbon center.[3][9]
Counter-ion Small, coordinating cation (e.g., Li⁺)Tightly coordinates with oxygen, sterically hindering O-alkylation and favoring C-alkylation.

Optimized Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective alkylation.

Protocol 3.1: High-Selectivity C-Alkylation via LDA

This method is the gold standard for achieving high selectivity on a laboratory scale.

Materials:

  • 4-bromo-3-methoxyphenylacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • LDA Preparation (In Situ): In the reaction flask, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve 4-bromo-3-methoxyphenylacetic acid (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the pre-formed LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.

  • Alkylation: Add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. The reaction may be allowed to warm slowly to room temperature overnight if necessary.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Figure 2. Workflow for the high-selectivity LDA-mediated C-alkylation protocol.

Protocol 3.2: Scalable Phase-Transfer Catalysis (PTC) Alkylation

This method avoids cryogenic temperatures and pyrophoric reagents, making it more amenable to larger-scale synthesis.[8][12]

Materials:

  • 4-bromo-3-methoxyphenylacetic acid

  • Toluene or Dichloromethane

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (50% w/w)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 5-10 mol%)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate)

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add 4-bromo-3-methoxyphenylacetic acid (1.0 equivalent), toluene, the alkylating agent (1.2 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).

  • Reaction: Vigorously stir the organic mixture and begin to add the aqueous base (3-5 equivalents) dropwise. Heat the reaction to 40-60 °C. The reaction is typically biphasic (solid-liquid or liquid-liquid).[8][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: After completion, cool the mixture to room temperature and dilute with water. Separate the organic layer. Acidify the aqueous layer with concentrated HCl to pH ~2 and extract with ethyl acetate (3x).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue as described in Protocol 3.1.

Analytical Characterization

Confirming the identity and purity of the final product is essential.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. The C-alkylated product will show characteristic shifts for the new alkyl group and a methine proton at the α-position, whereas the O-alkylated ester will show signals corresponding to the ester alkyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify the ratio of C- to O-alkylated products in crude reaction mixtures.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction Inactive base (degraded n-BuLi); Insufficient base; Wet solvent/reagents; Unreactive alkylating agent.Use freshly titrated n-BuLi; Ensure >2 eq. of base; Use rigorously dried glassware and anhydrous solvents; Switch to a more reactive alkylating agent (e.g., R-I instead of R-Cl).
Mixture of C/O Products Reaction temperature too high; Highly coordinating solvent; "Hard" alkylating agent used.Maintain -78 °C during enolate formation and alkylation; Use THF as the solvent; Use a "softer" alkylating agent like an alkyl iodide.
Polyalkylation Insufficient base to form dianion completely; Reaction warmed too quickly.Use at least 2.1 equivalents of LDA; Add substrate solution slowly to the base; Maintain low temperature during alkylation.
Starting Material Recovered Incomplete deprotonation; Short reaction time.Ensure base is active and stoichiometry is correct; Allow reaction to stir for a longer duration or warm slowly to room temperature.

Conclusion

The selective α-alkylation of 4-bromo-3-methoxyphenylacetic acid is a challenging but controllable transformation. By leveraging a strong, sterically hindered base like LDA in a weakly coordinating solvent such as THF at cryogenic temperatures, researchers can decisively favor the formation of the kinetic enolate, leading to high yields of the desired C-alkylated product. For applications requiring greater scalability and operational simplicity, Phase-Transfer Catalysis presents a viable alternative, though optimization may be required to achieve comparable selectivity. The principles and protocols outlined in this guide provide a robust foundation for researchers to successfully perform and optimize this important synthetic reaction.

References

  • Keglevich, G., & Kiss, N. Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]

  • Sharma, M. M. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Organic-Chemistry.org. (n.d.). Substituted active methylene synthesis by alkylation. [Link]

  • ResearchGate. (2015, November 17). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]

  • Pearson. (n.d.). Overview of Alpha-Alkylations and Acylations. [Link]

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation. YouTube. [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

  • CHEM 330 Lecture Notes. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Reddit. (2023, April 5). Iterative alkylation of an ester with LDA. r/Chempros. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • Gnanaprakasam, B., & Rokade, D. W. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. [Link]

  • University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. [Link]

  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]

  • Chad's Prep. (n.d.). Alpha Alkylation. [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(4-Bromo-3-methoxyphenyl)acetic acid synthesis

Technical Support Center: Organic Synthesis Division Subject: Yield Optimization for 2-(4-Bromo-3-methoxyphenyl)acetic acid Ticket ID: #SYN-4BR-3OMe-AA Status: Open Responder: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Yield Optimization for 2-(4-Bromo-3-methoxyphenyl)acetic acid Ticket ID: #SYN-4BR-3OMe-AA Status: Open Responder: Senior Application Scientist

Executive Summary

You are likely encountering yield attrition due to one of three common bottlenecks inherent to phenylacetic acid synthesis on electron-rich/halogenated rings:

  • Instability of the benzyl bromide intermediate (rapid hydrolysis/polymerization).

  • Inefficient Cyanation (formation of alcohol byproducts or dimerization).

  • Incomplete Hydrolysis (stalling at the amide stage).

This guide prioritizes the Nitrile Displacement Route (via 4-bromo-3-methoxybenzyl bromide) as it statistically offers the highest yield (65-80%) compared to the Willgerodt-Kindler reaction (<50% and difficult purification).

Part 1: Critical Pathway Analysis

The following workflow illustrates the optimized high-yield route.

Synthesispathway Start 4-Bromo-3-methoxytoluene Inter1 Benzyl Bromide Intermediate Start->Inter1 NBS, AIBN CCl4 or PhCF3, Reflux Inter2 Nitrile Intermediate Inter1->Inter2 NaCN, Acetone (Dry) or NaCN, DMF Side1 Dimerization/ Polymerization Inter1->Side1 Side2 Benzyl Alcohol (Hydrolysis) Inter1->Side2 Wet Solvent Product 2-(4-Bromo-3-methoxyphenyl) acetic acid Inter2->Product NaOH, EtOH/H2O Reflux (Hydrolysis) Side3 Primary Amide (Stalled) Inter2->Side3 Low Temp/Time

Figure 1: Optimized Synthetic Pathway with identified failure points (red).

Part 2: Step-by-Step Optimization & Troubleshooting

Step 1: Benzylic Bromination (The Radical Step)

Objective: Convert 4-bromo-3-methoxytoluene to 4-bromo-3-methoxybenzyl bromide. Common Yield Killer: Over-bromination (gem-dibromide) or ring bromination.

ParameterStandard ProtocolOptimized Protocol Why? (Mechanism)
Reagent Bromine (

)
N-Bromosuccinimide (NBS) NBS provides a low, steady concentration of

radicals, favoring benzylic substitution over ring electrophilic substitution.
Initiator Benzoyl PeroxideAIBN (Azobisisobutyronitrile) AIBN has a cleaner decomposition profile and avoids benzoate ester byproducts that complicate purification.
Solvent

Trifluorotoluene (

)

is toxic/banned.[1]

boils higher (102°C), speeding up the radical chain reaction.
Stoichiometry 1.1 eq NBS0.95 eq NBS CRITICAL: Intentionally under-charge NBS. It is easier to remove unreacted starting material (distillation/column) than to separate the gem-dibromide byproduct.

Troubleshooting Q&A:

  • Q: My reaction turned black/tarry.

    • A: You likely overheated or ran it too long. Radical brominations are sensitive. Stop the reaction immediately once NBS is consumed (succinimide floats to the top).

  • Q: I see a mixture of mono- and di-bromo products.

    • A: Reduce NBS to 0.90 eq. The methoxy group stabilizes the benzylic radical, making the product more reactive than the starting material. You must starve the reaction of bromine to prevent the second addition.

Step 2: Cyanation (The Substitution)

Objective: Displacement of Bromide with Cyanide. Common Yield Killer: Hydrolysis to benzyl alcohol (due to water) or elimination.

Protocol Adjustment: Do NOT use aqueous ethanol/NaCN (the classic method) for this substrate. The electron-donating methoxy group makes the benzyl cation relatively stable, promoting


 hydrolysis with water.

Recommended Method: Anhydrous Acetone or DMF

  • Reagents: NaCN (1.2 eq), Dry Acetone or Dry DMF.

  • Catalyst: If using Acetone, add NaI (0.1 eq) . This forms the benzyl iodide in situ (Finkelstein reaction), which is a better electrophile for the cyanide.

  • Temperature: Reflux (Acetone) or 60°C (DMF).

Troubleshooting Q&A:

  • Q: I isolated a liquid that smells like alcohol, not the nitrile.

    • A: Your solvent was wet. The benzyl bromide reacted with water.[2] Use freshly distilled acetone or molecular sieves.

  • Q: The reaction is extremely slow.

    • A: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) if you must use a biphasic system (DCM/Water). However, dry DMSO/DMF is superior for speed.

Step 3: Hydrolysis (The Final Step)

Objective: Nitrile


 Carboxylic Acid.[3][4]
Common Yield Killer:  The "Amide Trap."

The hydrolysis proceeds in two steps:



The second step is slower. If you stop too early, you isolate the amide.

Optimized Conditions:

  • Base: NaOH (5 eq) in Ethanol/Water (1:1).

  • Time: Reflux for 12-16 hours .

  • Monitoring: Do not stop until the amide spot disappears on TLC (Amides are usually much more polar than the nitrile but less polar than the acid).

Safety Note: Acidic hydrolysis (H2SO4) is risky here because strong acids can cleave the methyl ether (demethylation) to form the phenol. Stick to basic hydrolysis.

Part 3: Purification & Isolation Strategy

Do not rely on column chromatography for the final step; it is inefficient for bulk acids. Use Acid-Base Extraction .

  • Post-Hydrolysis: Evaporate Ethanol. You are left with the Sodium Salt of the acid in water.

  • Wash: Extract this aqueous basic layer with Ethyl Acetate.

    • Why? This removes unreacted nitrile, amide, and any non-acidic organic impurities. Discard this organic layer.

  • Acidify: Cool the aqueous layer to 0°C and acidify with HCl to pH 1-2.

  • Extract: The product will precipitate or oil out. Extract with Ethyl Acetate.[1]

  • Crystallization: The crude acid can often be recrystallized from Toluene/Heptane or Ethanol/Water .

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

Troubleshooting Problem Low Overall Yield Check1 Check Step 1: Is Benzyl Bromide Pure? Problem->Check1 Action1 Purify via rapid Silica Plug (Hexanes) Check1->Action1 No (Dark/Tarry) Check2 Check Step 2: Did Alcohol form? Check1->Check2 Yes (Solid/Oil) Action2 Switch to Dry Acetone or add Molecular Sieves Check2->Action2 Yes (OH peak in IR/NMR) Check3 Check Step 3: Is Amide present? Check2->Check3 No Action3 Increase Reflux Time Increase NaOH conc. Check3->Action3 Yes End Check Starting Material Regiochemistry (NMR) Check3->End No (Other Issue)

Figure 2: Diagnostic logic for yield recovery.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the Willgerodt-Kindler reaction on 4-bromo-3-methoxyacetophenone instead? A: Yes, but expect lower yields (30-50%). The sulfur/morpholine conditions are harsh and purification is messy. The nitrile route described above typically yields 65-80% overall.

Q: My benzyl bromide decomposes on the column. How do I purify it? A: Benzyl bromides with electron-donating groups (like methoxy) are silica-active.

  • Solution: Use Neutral Alumina instead of Silica Gel.

  • Alternative: Do not purify. Use the crude material immediately in the cyanation step (Step 2).[5] The impurities from Step 1 often do not interfere with Step 2 if you used a slight deficit of NBS.

Q: The final acid is colored (yellow/brown). How do I clean it? A: This is likely trace oxidation products or polymerized phenols.

  • Solution: Dissolve the acid in dilute NaOH, treat with Activated Charcoal for 30 minutes, filter through Celite, and re-acidify.

References

  • Org. Synth. 1950, 30, 65. p-Methoxyphenylacetonitrile. (Standard protocol for converting methoxy-benzyl chlorides to nitriles using dry acetone/NaCN).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedures for nitrile hydrolysis and benzyl halide synthesis).
  • Journal of Medicinal Chemistry, 1990, 33(6), 1771.
  • PrepChem. Preparation of 4-bromobenzyl bromide. (Protocol for radical bromination adaptable to the methoxy derivative).

Sources

Optimization

Purification methods for 2-(4-Bromo-3-methoxyphenyl)acetic acid intermediates

Technical Support Center: Purification of 2-(4-Bromo-3-methoxyphenyl)acetic Acid Executive Summary & Molecule Profile Target Molecule: 2-(4-Bromo-3-methoxyphenyl)acetic acid CAS Registry Number: 99548-57-9 Molecular Form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Bromo-3-methoxyphenyl)acetic Acid

Executive Summary & Molecule Profile

Target Molecule: 2-(4-Bromo-3-methoxyphenyl)acetic acid CAS Registry Number: 99548-57-9 Molecular Formula: C


H

BrO

Molecular Weight: 245.07 g/mol

This guide addresses the purification of 2-(4-Bromo-3-methoxyphenyl)acetic acid, a critical scaffold in medicinal chemistry often used for synthesizing antagonists and enzyme inhibitors. The primary synthetic route typically involves the hydrolysis of 2-(4-bromo-3-methoxyphenyl)acetonitrile. Consequently, the most common impurities are the unreacted nitrile, the intermediate amide, and regioisomers arising from upstream bromination steps.

Critical Impurity Profiling (Troubleshooting)

Before selecting a purification method, use this table to identify the specific contamination issue based on your analytical data (HPLC/NMR).

Impurity TypeLikely IdentityDiagnostic Signal (¹H NMR)Root CauseRecommended Action
Starting Material 2-(4-Bromo-3-methoxyphenyl)acetonitrileSinglet ~3.7 ppm (

-CN)
Incomplete hydrolysis reaction.Extend reflux time; increase base/acid concentration.
Intermediate 2-(4-Bromo-3-methoxyphenyl)acetamideBroad singlets ~5.5-7.5 ppm (

)
Partial hydrolysis (stopped too early).Treat crude with 10% NaOH, reflux 2h, then re-acidify.
Byproduct 4-Bromo-3-methoxybenzyl alcoholSinglet ~4.6 ppm (

-OH)
Over-reduction or hydrolysis of benzyl halide precursor.Silica Gel Chromatography (Method C).
Regioisomer 2-Bromo-5-methoxyphenylacetic acidAromatic splitting pattern changes (e.g., ortho-coupling vs meta).Non-selective bromination in earlier steps.Recrystallization (Method B).[1]

Purification Methodologies

Method A: Acid-Base Extraction (Primary Purification)

Best for: Removing non-acidic impurities (nitriles, amides, alcohols, aldehydes).

Theory: The carboxylic acid functionality allows the target molecule to be selectively pulled into the aqueous phase at high pH (forming the water-soluble carboxylate salt), leaving non-acidic impurities in the organic phase.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Basic Extraction: Extract the organic layer with 1M NaOH or Sat. NaHCO₃ (3 x vol).

    • Note: NaOH is stronger and ensures complete deprotonation, but NaHCO₃ is milder if you have base-sensitive groups (unlikely here).

    • Checkpoint: The product is now in the Aqueous Layer . Keep it!

  • Organic Wash: Wash the combined aqueous extracts with fresh EtOAc (1 x vol) to remove trapped non-acidic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~1-2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery:

    • If solid precipitates: Filter the solid, wash with cold water, and dry.

    • If oil forms: Extract the acidified aqueous layer with EtOAc (3 x vol), dry over MgSO₄, filter, and concentrate in vacuo.

Method B: Recrystallization (Polishing)

Best for: Removing regioisomers and trace colored impurities.

Solvent System Screening: For phenylacetic acid derivatives, the following solvent systems are historically effective:

  • System 1 (Standard): Ethyl Acetate / Hexanes (or Heptane).

  • System 2 (High Polarity): Ethanol / Water.

  • System 3 (Aromatic): Toluene (hot) -> cool to precipitate.

Step-by-Step Protocol (EtOAc/Hexane):

  • Place the crude solid in a flask with a stir bar.

  • Add EtOAc dropwise while heating to reflux until the solid just dissolves.

  • If colored insoluble particles remain, filter hot (carefully!).

  • Remove from heat.[2] Add Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow the flask to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the crystals and wash with cold Hexane.

Method C: Flash Column Chromatography

Best for: Separating difficult mixtures where extraction failed.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .

    • Critical: The addition of 1% Acetic Acid prevents "tailing" (streaking) of the carboxylic acid on the column.

  • Gradient: Start at 10% EtOAc, ramp to 50% EtOAc.

Visualization: Purification Decision Tree

The following logic flow helps you decide which method to apply based on your crude material's state.

PurificationStrategy Start Crude Reaction Mixture CheckHPLC Analyze Purity (HPLC/TLC) Start->CheckHPLC IsNitrile Impurity: Nitrile/Amide? CheckHPLC->IsNitrile Major Impurity? IsRegio Impurity: Regioisomer? IsNitrile->IsRegio No MethodA Method A: Acid-Base Extraction IsNitrile->MethodA Yes (Neutral) MethodB Method B: Recrystallization IsRegio->MethodB Yes (Similar pKa) MethodC Method C: Column (+1% AcOH) IsRegio->MethodC Complex Mix MethodA->CheckHPLC Re-check Final Pure Product MethodB->Final MethodC->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during acidification instead of precipitating. What should I do?

  • Cause: This often happens if the concentration is too high or if residual organic solvent (like EtOAc) is present in the aqueous layer.

  • Fix:

    • Ensure you washed the basic aqueous layer thoroughly with EtOAc before acidification.

    • Seed the oily mixture with a small crystal of pure product if available.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains an oil, extract it back into EtOAc, dry, and concentrate. Then try Method B (Recrystallization) using Hexanes/EtOAc.

Q2: How do I separate the 4-bromo-3-methoxy isomer from the 2-bromo-5-methoxy isomer?

  • Context: If you synthesized the precursor via bromination of 3-methoxyphenylacetic acid, you likely have a mixture.

  • Solution: These are regioisomers with slightly different crystal lattice energies. Recrystallization (Method B) is usually superior to extraction here. Toluene is often effective for separating bromo-phenylacetic acid isomers due to pi-stacking differences. If recrystallization fails, use Column Chromatography with a very shallow gradient (e.g., 0.5% increase in EtOAc per column volume).

Q3: Can I use potassium carbonate (K₂CO₃) instead of NaOH for the extraction?

  • Answer: Yes. K₂CO₃ is a weaker base but sufficient to deprotonate the carboxylic acid (

    
    ). However, it will not hydrolyze any residual amide impurity. If you suspect amide contamination, NaOH is preferred as it can drive the hydrolysis to completion during the extraction workup if heated slightly.
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. (Note: Isomer comparison). Retrieved from [Link]

Sources

Troubleshooting

Removing palladium impurities from 2-(4-Bromo-3-methoxyphenyl)acetic acid products

Ticket Subject: Purification of 2-(4-Bromo-3-methoxyphenyl)acetic acid Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Triage The Challenge: You are purifying 2-(4-Bromo-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of 2-(4-Bromo-3-methoxyphenyl)acetic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Challenge: You are purifying 2-(4-Bromo-3-methoxyphenyl)acetic acid . The presence of the carboxylic acid moiety (


) presents a specific chemical incompatibility: you cannot use standard amine-based scavengers  (e.g., Ethylenediamine functionalized silica). These basic scavengers will deprotonate your product, forming a salt that binds ionically to the silica matrix, resulting in catastrophic yield loss.

Target Threshold: Per ICH Q3D guidelines for Class 2B elements (Palladium), the concentration in the final API must generally be <10 ppm (assuming a daily dose


g).[1]
Diagnostic Decision Tree

Use the following workflow to determine the correct purification protocol.

Pd_Removal_Workflow Start Crude Product Assessment Visual_Check Visual Inspection: Is the solution black/turbid? Start->Visual_Check Colloidal Yes: Colloidal Pd(0) Visual_Check->Colloidal Dark Particulates Soluble No: Soluble Pd(II) Complex Visual_Check->Soluble Clear Orange/Red Carbon Protocol A: Activated Carbon (Darco KB-G) Colloidal->Carbon Scavenger Protocol B: SiliaMetS® Thiol (H-Scavenger) Soluble->Scavenger QC QC Check (ICP-MS) Carbon->QC Scavenger->QC Cryst Protocol C: Recrystallization (Toluene/Heptane) Final Release (<10 ppm) Cryst->Final QC->Cryst > 10 ppm QC->Final < 10 ppm

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity speciation.

Technical Protocols

Protocol A: Bulk Removal (Activated Carbon)

Best for: Gross contamination (>500 ppm) or Colloidal Pd(0). Risk: Non-specific binding may reduce yield by 5-10%.

Theory: Activated carbon relies on high surface area physisorption. For carboxylic acids, we recommend Darco KB-G or equivalent chemically activated carbons, which have enhanced mesoporosity suitable for capturing larger Pd-ligand complexes.

Step-by-Step:

  • Dissolution: Dissolve crude 2-(4-Bromo-3-methoxyphenyl)acetic acid in THF or Ethyl Acetate (10 volumes). Avoid alcohols if esterification is a concern during heating.

  • Loading: Add activated carbon (10-20 wt% relative to the mass of the substrate).

  • Digestion: Heat to 50°C for 2 hours. Do not reflux vigorously as this can grind the carbon into fines that are hard to filter.

  • Filtration: Filter hot through a pad of Celite 545 .

    • Critical Step: Pre-wet the Celite pad with solvent. Do not let the pad run dry during filtration to prevent channeling.

  • Wash: Rinse the filter cake with 2 volumes of hot solvent to recover adsorbed product.

Protocol B: Precision Scavenging (Functionalized Silica)

Best for: Soluble Pd(II) species; achieving <10 ppm. Recommended Phase: SiliaMetS® Thiol (or equivalent Si-Thiol).

Why Thiol? Unlike amine-based scavengers (Si-DIA, Si-TRI), the Thiol group (-SH) is neutral. It will chelate the Palladium without reacting with the carboxylic acid on your phenylacetic acid derivative.

Step-by-Step:

  • Stoichiometry: Calculate the amount of scavenger needed.

    • Formula:

      
      
      
    • Rule of Thumb: If Pd content is unknown, use 4 molar equivalents relative to the estimated Pd catalyst used in the reaction.

  • Solvent System: Ethyl Acetate or THF are ideal.

  • Incubation: Add SiliaMetS® Thiol to the solution.[2]

    • Temperature: 50-60°C (Heat significantly improves kinetics for Pd removal).

    • Time: 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit. No Celite is needed as the silica particles are uniform (40-63 µm).

Protocol C: Polishing (Recrystallization)

Best for: Final purification and rejecting trace Pd left in the mother liquor.

Theory: 2-(4-Bromo-3-methoxyphenyl)acetic acid is moderately lipophilic due to the aryl core but polar due to the acid. A Toluene/Heptane system works well to reject non-polar Pd-phosphine complexes into the filtrate.

Step-by-Step:

  • Dissolution: Dissolve the solid in minimum hot Toluene (approx. 80-90°C).

  • Hot Filtration: If any black specks remain, filter hot immediately.

  • Precipitation: Slowly add Heptane (antisolvent) dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to room temperature slowly, then chill to 0-5°C. Rapid cooling traps impurities.

  • Wash: Filter the white crystals and wash with cold Heptane. Do not wash with Toluene, as it will redissolve the product.

Comparative Data Analysis

Select your method based on the current purity stage of your material.

FeatureActivated CarbonSiliaMetS® ThiolRecrystallization
Primary Target Colloidal Pd(0)Soluble Pd(II) / Pd(0)Trace Soluble Pd
Pd Removal Efficiency 80-90%>99% (High Affinity)Variable (30-60% per pass)
Yield Loss High (5-15%)Negligible (<1%)Moderate (10-20%)
Compatibility UniversalExcellent for Acids Solvent Dependent
Cost LowHighMedium

Troubleshooting & FAQ

Q: Can I use SiliaMetS® Diamine since it is cheaper than Thiol? A: No. Your product is a carboxylic acid. The Diamine scavenger is basic. It will deprotonate your acetic acid side chain, creating an ionic bond between your product and the silica. You will lose your product on the filter. Stick to Thiol or DMT (Dimercaptotriazine) .

Q: My product is still grey after Carbon treatment. What happened? A: You likely have "Pd fines" that passed through the filter.

  • Fix: Use a tighter filtration aid. Switch from standard Celite to Celite Super Floss or use a 0.22 µm membrane filter. Alternatively, the grey color might be a charge-transfer complex; try a wash with dilute HCl if your product stability permits.

Q: The Thiol scavenger didn't reduce the Pd levels enough. A: This usually happens if the solvent is coordinating (like DMSO or DMF) or if the reaction time was too short.

  • Fix: Increase temperature to 60°C and extend time to 12 hours. If using DMSO, perform an aqueous workup first to extract the product into EtOAc, then scavenge the EtOAc layer.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[3] Guideline for Elemental Impurities Q3D(R2). Link

  • SiliCycle Application Note. Scavenging of Palladium Catalysts from Organic Reactions. SiliCycle Inc. (2023). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectroscopic Characterization of Carboxylic Acid and Methoxy Moieties

Executive Summary In pharmaceutical development and organic synthesis, the rapid differentiation of functional groups is critical for validating reaction endpoints and purity. While Nuclear Magnetic Resonance (NMR) remai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and organic synthesis, the rapid differentiation of functional groups is critical for validating reaction endpoints and purity. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior speed-to-insight ratio for identifying polar functional groups.

This guide focuses on the specific challenge of characterizing Carboxylic Acid (-COOH) and Methoxy (-OCH₃) groups within the same molecule. These moieties present a unique spectral conflict: the broad hydrogen-bonded O-H stretch of the acid often obscures the C-H stretching vibrations of the methoxy group. This document outlines the spectral fingerprints, compares FTIR performance against Raman and NMR, and provides a validated Attenuated Total Reflectance (ATR) protocol for reliable detection.

Spectral Fingerprinting: The Signal-to-Structure Correlation

The identification of these groups relies on detecting specific vibrational modes.[1][2][3][4][5][6] The table below summarizes the diagnostic peaks, with specific attention to the "masking" phenomenon observed in carboxylic acids.

Table 1: Diagnostic IR Peaks for -COOH and -OCH₃
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityShapeDiagnostic Notes
Carboxylic Acid O-H Stretch 2500–3300 Medium-StrongVery Broad "Fermi Resonance" often creates a jagged appearance. Masks C-H region.
Carboxylic Acid C=O[7] Stretch 1700–1730 StrongSharpDimer form. Shifts to ~1680–1690 if conjugated (e.g., benzoic acid).
Carboxylic Acid C-O Stretch1210–1320StrongSharpOften couples with O-H bending.
Carboxylic Acid O-H Bend (Out-of-plane)890–960MediumBroadCharacteristic "hump" for dimers.
Methoxy (-OCH₃) C-H Stretch 2815–2850 MediumSharpOften buried under the Acid O-H envelope.
Methoxy (-OCH₃) C-O Stretch (Asym)1200–1275StrongSharpCan overlap with Acid C-O; look for doublet patterns.
Methoxy (-OCH₃) C-O Stretch (Sym)1020–1075StrongSharpDistinctive ether character.
The "Masking" Challenge

The defining feature of a carboxylic acid in solid or concentrated liquid phase is the formation of hydrogen-bonded dimers. This creates an extremely broad O-H absorption band (3300 down to 2500 cm⁻¹) that physically overlaps the region where C-H stretches (2800–3000 cm⁻¹) reside.

Analyst Insight: Do not rely solely on the 2800–3000 cm⁻¹ region to confirm the methoxy group if a carboxylic acid is present. You must triangulate using the C-O stretching fingerprint region (1000–1300 cm⁻¹) and, if necessary, verify with Raman or NMR.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific application? The following analysis compares the "product" (FTIR) against standard alternatives.

Table 2: Performance Comparison Matrix
FeatureFTIR (ATR Mode) Raman Spectroscopy ¹H-NMR
Detection of -COOH Excellent. The C=O and broad O-H are unmistakable.Good. C=O is visible, but O-H is very weak (low polarizability change).Excellent. Acid proton appears at 10–13 ppm (distinctive).
Detection of -OCH₃ Moderate. C-H stretch often obscured by Acid O-H. C-O bands are useful.[5][6][8]Excellent. C-H stretch is strong and distinct; no O-H interference.Excellent. Distinct singlet at 3.0–4.0 ppm.
Sample Prep Minimal. Direct solid/liquid application.None. Shoot through glass/vials.High. Requires deuterated solvents and dissolution.
Cost/Time Low / <2 minsMedium / <5 minsHigh / >15 mins
Interference Water/Moisture (Strong O-H).Fluorescence (can overwhelm signal).Solvent peaks (residual).
Critical Assessment[6]
  • Use FTIR when: You need rapid confirmation of the carbonyl environment (acid vs. ester vs. ketone) and general purity. It is the workhorse for "Is the reaction finished?" questions.

  • Use Raman when: You specifically need to resolve the methoxy C-H stretch without interference from the acid O-H, or if you are analyzing an aqueous solution (water is a weak Raman scatterer).

  • Use NMR when: You need quantitative integration to determine the exact ratio of methoxy groups to acid groups.

Experimental Protocol: Validated ATR-FTIR Workflow

Workflow Logic

The following diagram illustrates the decision logic for distinguishing these groups using FTIR.

FTIR_Logic Start Start Spectral Analysis Check_CO Check 1700-1730 cm⁻¹ (C=O Stretch) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Stretch) Check_CO->Check_OH Strong Peak Found Decision_Acid Primary Indication: Carboxylic Acid Present Check_OH->Decision_Acid Broad 'U' Shape Found Check_CH Check 2800-3000 cm⁻¹ (C-H Stretch) Decision_Acid->Check_CH Check_Fingerprint Check 1000-1300 cm⁻¹ (C-O Stretches) Result_Methoxy Confirm Methoxy: Look for sharp bands at 1020-1075 & 1200-1275 cm⁻¹ Check_Fingerprint->Result_Methoxy Distinct C-O Pattern Warning Warning: Methoxy C-H likely obscured by Acid O-H Check_CH->Warning Overlap Detected Warning->Check_Fingerprint Triangulate Signal

Caption: Decision tree for confirming Carboxylic Acid and Methoxy groups despite spectral overlap.

Step-by-Step Protocol

Prerequisites:

  • FTIR Spectrometer with Diamond or ZnSe ATR accessory.[9]

  • Solvent: Isopropanol (for cleaning).

  • Sample: >5 mg of solid or >10 µL of liquid.

1. System Validation (The "Blank"):

  • Clean the crystal with isopropanol. Allow to dry completely.

  • Acquire a background spectrum (Air).

  • Quality Check: Ensure the background energy curve is smooth and free of atmospheric H₂O/CO₂ bands (re-purge if necessary).

2. Sample Application:

  • Solids: Place the powder directly over the crystal "eye." Lower the pressure arm.

    • Expert Tip: Apply pressure until the live preview spectrum stabilizes. Do not over-tighten (risks cracking ZnSe), but insufficient pressure yields noisy data due to poor contact.

  • Liquids: Pipette enough to cover the crystal. No pressure arm needed usually, unless the liquid is volatile (use a cover).

3. Acquisition Parameters:

  • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

  • Scans: 16 to 32 scans (Sufficient signal-to-noise ratio).

  • Range: 4000–600 cm⁻¹.

4. Post-Processing:

  • Apply Baseline Correction (Rubber band method) to flatten the slope caused by scattering.

  • Normalize the C=O peak (approx 1710 cm⁻¹) to 1.0 absorbance units to compare relative intensities of the fingerprint region.

Data Interpretation & Troubleshooting

Scenario: The "Invisible" Methoxy

Observation: You see the Acid C=O (1710) and the broad Acid O-H (3000+), but you cannot definitively see the Methoxy C-H stretch at 2830 cm⁻¹. Root Cause: The Acid O-H band is so intense and broad it swallows the C-H signal. Solution:

  • Look at the Fingerprint (1000–1300 cm⁻¹): Carboxylic acids typically have one strong C-O band ~1250 cm⁻¹. Methoxy ethers/esters often introduce a second strong band or a doublet in the 1000–1200 cm⁻¹ range (symmetric/asymmetric stretches).

  • Derivatization (Optional): If critical, neutralize the acid with NaOH and dry. The Carboxylate salt (-COO⁻) shifts the C=O to ~1550–1610 cm⁻¹ and removes the broad O-H, revealing the C-H region.

Experimental Workflow Diagram

ATR_Workflow Prep Crystal Cleaning (Isopropanol) Background Background Scan (Air) Prep->Background Load Load Sample (Apply Pressure) Background->Load Scan Acquisition (16-32 Scans) Load->Scan Process Baseline Correct & Normalize Scan->Process

Caption: Standardized ATR-FTIR acquisition workflow for solid/liquid samples.

References

  • Specac. Interpreting Infrared Spectra: Carboxylic Acids. Specac Application Notes. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[5][10] Spectroscopy, 33(1), 14–20. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link][2][4][5][10][11][12][13][14][15]

  • University of Florida. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

Sources

Comparative

Crystal structure data for 2-(4-Bromo-3-methoxyphenyl)acetic acid

Crystal Structure Data Guide: 2-(4-Bromo-3-methoxyphenyl)acetic acid Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists. Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Data Guide: 2-(4-Bromo-3-methoxyphenyl)acetic acid

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary: The Structural Landscape

This guide provides a technical analysis of the crystal structure properties of 2-(4-Bromo-3-methoxyphenyl)acetic acid (CAS: 99548-57-9). As a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs, understanding its solid-state arrangement is vital for solubility optimization and formulation.

Critical Insight: While the specific crystallographic coordinates (CIF) for the 4-Bromo-3-methoxy isomer are often held as proprietary data in industrial datasets, its structural behavior can be rigorously modeled against its well-characterized isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid . This guide uses the latter as a "Benchmark Reference" to establish the baseline packing motifs, hydrogen bonding networks, and crystallization protocols required to isolate and characterize the target compound.

Comparative Crystallographic Data

The following table contrasts the predicted properties of the Target (4-Br-3-OMe) against the experimentally validated Benchmark (3-Br-4-OMe). This comparison allows researchers to anticipate unit cell constraints and space group assignments during refinement.

ParameterTarget Compound Benchmark Reference (Alternative)
IUPAC Name 2-(4-Bromo-3-methoxyphenyl)acetic acid2-(3-Bromo-4-methoxyphenyl)acetic acid
CAS Number 99548-57-9 185366-57-6
Crystal System Monoclinic (Predicted)Monoclinic
Space Group

(Predicted)

Unit Cell (

)
~12.3 - 12.6 Å12.5022(4) Å
Unit Cell (

)
~95 - 105°99.4°
Z (Molecules/Cell) 44
Packing Motif Centrosymmetric Dimers (

)
Centrosymmetric Dimers (

)
Density ~1.65 g/cm³1.648 g/cm³
Melting Point 127–131 °C113–115 °C

Analyst Note: The shift of the bromine atom from position 3 to 4 increases the melting point (approx. +15°C), suggesting a slightly more efficient packing density or stronger intermolecular halogen bonding in the Target lattice compared to the Benchmark.

Structural Mechanism & Packing Motifs

Understanding the forces driving crystallization is essential for selecting the right solvent system.

The Primary Motif: Carboxylic Acid Dimers

Both the Target and the Benchmark crystallize primarily through the formation of centrosymmetric dimers. The carboxylic acid groups face each other, forming a classic


 graph set motif . This is the strongest intermolecular force in the lattice and dictates the formation of "ribbons" or "sheets" within the crystal.
The Secondary Motif: Halogen & Steric Steering
  • Benchmark (3-Br-4-OMe): The methoxy group is para, creating a linear electron-donating axis. The bromine at the meta position causes a specific "tilt" in the stacking to accommodate its Van der Waals radius.

  • Target (4-Br-3-OMe): The bromine is now para. Bromine is significantly larger than the methoxy oxygen. This likely expands the interlayer distance along the a-axis but may facilitate stronger Br···Br or Br···O halogen bonding interactions between layers, contributing to the observed higher melting point.

Pathway Visualization

The following diagram illustrates the hierarchy of forces assembling the crystal lattice.

CrystalPacking cluster_0 Molecular Level cluster_1 Supramolecular Assembly cluster_2 Macroscopic Crystal Molecule 2-(4-Bromo-3-methoxyphenyl) acetic acid Monomer Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong H-Bonding (COOH...COOH) Stacking Pi-Pi Stacking (Phenyl Rings) Dimer->Stacking Van der Waals Forces Halogen Halogen Bonding (Br...O / Br...Br) Dimer->Halogen Directional Interactions Lattice Monoclinic Lattice (P2(1)/c) Stacking->Lattice Layer Assembly Halogen->Lattice Lattice Stabilization

Caption: Hierarchical assembly of phenylacetic acid derivatives from monomer to stable crystal lattice.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of the Target (4-Br-3-OMe) suitable for X-ray diffraction (XRD), a specific "Slow Evaporation" protocol is recommended over standard precipitation.

Phase 1: Preparation (Purification)[6]
  • Precursor: Start with crude 2-(4-Bromo-3-methoxyphenyl)acetic acid.

  • Solvent Selection: The Benchmark isomer crystallizes well from Glacial Acetic Acid or Hot Xylene . However, for the Target (4-Br), a mixed solvent system of Ethanol/Water (80:20) is often superior for generating diffraction-quality prisms.

Phase 2: Crystallization Workflow
  • Dissolution: Dissolve 100 mg of the Target compound in 5 mL of warm Ethanol (60°C).

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Antisolvent Addition: Add warm deionized water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.

  • Growth: Cap the vial with parafilm and poke 3 small holes. Allow to stand undisturbed at room temperature (20-25°C) for 3-5 days.

Phase 3: Data Collection Strategy

When mounting the crystal for XRD, prioritize the following settings to resolve the bromine position accurately:

  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion of the methoxy group.

  • Exposure: High redundancy is needed. The heavy Bromine atom will dominate the scattering; ensure absorption correction (SADABS or equivalent) is applied rigorously.

Workflow Step1 Dissolution (Warm EtOH) Step2 Micro-Filtration (Remove Nuclei) Step1->Step2 Step3 Slow Evaporation (3-5 Days) Step2->Step3 Step4 XRD Collection (100 K) Step3->Step4 Step5 Structure Solution (Direct Methods) Step4->Step5

Caption: Step-by-step workflow for isolating single crystals for structural determination.

References & Data Sources

  • Guzei, I. A., et al. (2010).[1] "2-(3-Bromo-4-methoxyphenyl)acetic acid."[1] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.

    • Context: Primary source for the Benchmark crystal structure and unit cell dimensions.

  • PubChem Compound Summary. (2025). "2-(3-Bromo-4-methoxyphenyl)acetic acid."[1] National Center for Biotechnology Information.

    • Context: Verification of isomeric data and chemical identifiers.

  • Görbitz, C. H. (1989). "Hydrogen bond distances and angles in the structures of amino acids and peptides." Acta Crystallographica Section B, 45(4), 390-395.

    • Context: Authoritative reference for analyzing Carboxylic Acid dimer geometry (

      
      ).
      
  • Cambridge Structural Database (CSD). "Search: Phenylacetic Acid Derivatives." CCDC.

    • Context: The global repository for verifying novel crystal structures.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(4-Bromo-3-methoxyphenyl)acetic acid
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2-(4-Bromo-3-methoxyphenyl)acetic acid
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